Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a hybrid heterocyclic compound combining benzofuran, piperidine, and 4-chlorobenzo[d]thiazole moieties. Its structural complexity arises from the methanone linkage bridging the benzofuran ring to a piperidine substituent, which is further functionalized with a 4-chlorobenzo[d]thiazol-2-yloxy group. This compound’s design leverages the pharmacological relevance of benzofuran (known for antimicrobial and anticancer properties) and benzo[d]thiazole (associated with antitumor and anti-inflammatory activities) scaffolds .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-15-5-3-7-18-19(15)23-21(28-18)26-14-8-10-24(11-9-14)20(25)17-12-13-4-1-2-6-16(13)27-17/h1-7,12,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYQKSNFFASDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves several key steps:
Formation of the Benzofuran Moiety: : This can be achieved through cyclization reactions of suitable precursors, such as ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.
Synthesis of the 4-Chlorobenzo[d]thiazole: : This is generally synthesized from 2-aminothiophenol and 4-chlorobenzoic acid using a dehydrating agent.
Coupling Reactions: : The benzofuran derivative is then coupled with the piperidine derivative using appropriate coupling reagents, such as EDC or DCC.
Final Coupling: : The final product is obtained by coupling the intermediate compounds under controlled conditions using solvents like DMF or DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with stringent control over reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like PCC or Jones reagent, to yield various oxidized products.
Reduction: : Reduction can be achieved using agents like LiAlH4 or NaBH4, leading to reduced derivatives.
Substitution: : The benzofuran and benzo[d]thiazol-2-yl moieties allow for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : PCC, Jones reagent
Reduction: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nitration reagents
Major Products Formed
Oxidation products, reduced derivatives, and substituted compounds.
Scientific Research Applications
Structural Overview
The compound features several significant structural motifs:
- Benzofuran : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Chlorobenzo[d]thiazole : Associated with antimicrobial and anticancer properties.
- Piperidine : Often linked to central nervous system activity and enhances the compound's lipophilicity.
Anticancer Properties
Research indicates that derivatives of benzofuran and thiazole exhibit significant anticancer activity. For instance, studies have shown that compounds containing these moieties can induce apoptosis in cancer cells.
Case Studies and Findings
- Cell Line Studies :
- A series of benzofuran derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative demonstrated an IC50 value as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity .
- Another study highlighted a benzofuran derivative with piperidine linkage that exhibited an IC50 value of 0.46 μM against SQ20B head and neck cancer cells .
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran Derivative 1 | HepG2 | 2.32 | |
| Benzofuran Derivative 2 | SQ20B | 0.46 |
- Mechanism of Action :
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. A study indicated that certain synthesized compounds exhibited broad-spectrum activity against various pathogens.
Key Findings
- In Vitro Studies :
| Compound Name | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzofuran Derivative 1 | C. krusei | 31.25 | |
| Benzofuran Derivative 1 | C. albicans | 31.25 |
Neurological Applications
Recent studies suggest potential applications of benzofuran derivatives in treating neurological disorders due to their interaction with neurotransmitter systems.
Research Insights
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of these targets, modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of benzofuran, piperidine, and chlorinated benzo[d]thiazole groups. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The target compound’s 4-chloro substitution on benzo[d]thiazole differentiates it from non-halogenated analogs (e.g., 8g in ). Chlorine likely increases electronegativity, enhancing interactions with hydrophobic enzyme pockets .
Synthetic Feasibility : Compounds like 8g () and 3o () were synthesized in high yields (>85%), suggesting that the target compound’s synthesis may follow similar efficient pathways .
Biological Activity
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperidine ring substituted with a 4-chlorobenzo[d]thiazole group. Its molecular formula is , and it has a molecular weight of approximately 439.92 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Quorum Sensing : The compound targets the lasB quorum sensing systems in Gram-negative bacteria, disrupting their communication pathways which are crucial for biofilm formation and virulence expression.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .
- Antimicrobial Effects : Benzofuran derivatives have been noted for their antibacterial properties, with specific activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study evaluating the antimicrobial properties of benzofuran derivatives indicated that compounds with benzofuran structures exhibit significant activity against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .
Anticancer Potential
Research involving in vitro and in vivo models has demonstrated that Benzofuran derivatives can effectively inhibit cancer cell lines. For example, one derivative was found to have an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), showcasing its efficacy in targeting cancerous cells without adversely affecting normal tissues .
Case Studies
- Case Study on Anticancer Activity : In a study focused on lung cancer, Benzofuran derivatives were tested for their ability to inhibit the AKT signaling pathway, leading to reduced tumor growth in murine models without significant side effects .
- Case Study on Antimicrobial Efficacy : A series of benzofuran compounds were synthesized and tested against various bacterial strains. Results indicated that modifications at specific positions on the benzofuran ring significantly impacted antimicrobial potency, with some compounds achieving MIC values as low as 0.78 μg/mL against resistant strains .
Data Tables
| Activity Type | Compound Name | Target Pathway | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Benzofuran derivative 1 | Gram-positive and Gram-negative bacteria | MIC = 0.78 - 3.12 μg/mL |
| Anticancer | Benzofuran derivative 2 | AKT signaling pathway | IC50 = 16.4 μM |
| Quorum Sensing Inhibitor | Benzofuran derivative 3 | lasB quorum sensing | Not specified |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Intermediate | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperidine derivative | 4-chlorobenzo[d]thiazol-2-yl chloride, DMF, 80°C | 78% | 95% (254 nm) |
| Final compound | Benzofuran-2-carbonyl chloride, TEA, reflux | 82% | 97% (NMR) |
How can researchers resolve contradictions between computational predictions and experimental binding affinities of this compound?
Advanced Research Focus
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvation effects. Strategies include:
- Crystallographic Analysis: Determine the crystal structure to validate binding modes. For example, single-crystal X-ray studies (R factor = 0.043) confirmed steric clashes in analogous thiazole derivatives .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions to account for dynamic effects .
- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 4-chloro with fluorine) to test computational models .
What spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?
Basic Research Focus
Methodological Answer:
- 1H/13C-NMR: Identify proton environments (e.g., piperidine CH2 at δ 2.5–3.5 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
- HPLC: Assess purity using C18 columns with UV detection (e.g., 95% peak area at 254 nm) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ calculated for C21H16ClN2O3S: 423.06) .
- Elemental Analysis: Validate C/H/N ratios (e.g., ±0.3% deviation acceptable) .
What strategies are effective in elucidating the structure-activity relationships (SAR) for benzofuran-thiazole hybrids?
Advanced Research Focus
Methodological Answer:
- Fragment Replacement: Swap the 4-chlorobenzo[d]thiazole moiety with isosteres (e.g., 4-fluorophenylthiazole) to probe electronic effects .
- Bioisosteric Modifications: Replace the piperidine linker with morpholine or azetidine to assess steric tolerance .
- Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonding with the benzofuran carbonyl group) .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Activity (IC50) | Key Finding |
|---|---|---|
| 4-Cl → 4-F | 12 nM → 8 nM | Enhanced lipophilicity |
| Piperidine → Azetidine | 15 nM → 50 nM | Reduced conformational flexibility |
How should discrepancies between in vitro enzymatic inhibition and in vivo pharmacological activity be addressed?
Advanced Research Focus
Methodological Answer:
- Metabolic Stability Assays: Test liver microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation of benzofuran) .
- Plasma Protein Binding (PPB): Measure PPB using equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
- Prodrug Design: Mask polar groups (e.g., esterify the methanone) to improve bioavailability .
Key Consideration:
In vivo activity may require tissue-specific accumulation. Use radiolabeled analogs (e.g., 14C-tagged) for biodistribution studies .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Focus
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
